molecular formula C10H9NO2 B1212973 3-Methyl-quinolin-2,8-diol CAS No. 6917-80-2

3-Methyl-quinolin-2,8-diol

Cat. No. B1212973
CAS RN: 6917-80-2
M. Wt: 175.18 g/mol
InChI Key: GODHBZSNKYNBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-quinolin-2,8-diol is a quinolone.

Scientific Research Applications

  • Leukemia Therapy

    A study discussed the biological activity of a quinoline derivative structurally related to ellipticine, effective against leukemia cell lines (HL-60 and K-562), but not affecting normal human bone marrow cells. This derivative induces apoptosis in these cell lines through increased reactive oxygen species (ROS) and caspase 3 activity (Shenoy et al., 2007).

  • Potential Psychoactive Compounds

    A 2017 study evaluated the psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones. Two substances demonstrated specific sedative effects and significant anti-amnesic activity, suggesting their potential as psychoactive compounds (Podolsky et al., 2017).

  • Thermal Degradation in Analysis

    A study on the thermal degradation of a synthetic cannabinoid QUPIC, a quinoline-related compound, during gas chromatography–mass spectrometry analysis was conducted. The study provides insights into the analytical challenges and decomposition products of QUPIC (Tsujikawa et al., 2014).

  • Anti-Tubercular and Antifungal Agents

    Quinoline-appended triazoles were synthesized and shown to exhibit promising anti-tubercular and antifungal activity. This study demonstrates the potential of quinoline derivatives in developing novel therapeutic agents (Nesaragi et al., 2021).

  • Targeting Amyloid β in Alzheimer's Disease

    A novel 8-OH quinoline compound, PBT2, was developed for targeting amyloid β in Alzheimer's disease, showing potential in lowering cerebrospinal fluid Aβ and improving cognition in early AD patients (Villemagne et al., 2017).

  • Anticancer Activity

    A study on synthetic makaluvamine analogues, structurally related to quinolines, demonstrated in vitro and in vivo anticancer activity against breast cancer cell lines, indicating their potential as therapeutic agents (Wang et al., 2009).

  • Complexation with Sn(II)

    Research on the synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II) provided insights into new methods for synthesizing quinolin derivatives and their potential applications (Kitamura et al., 2000).

properties

CAS RN

6917-80-2

Product Name

3-Methyl-quinolin-2,8-diol

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

8-hydroxy-3-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H9NO2/c1-6-5-7-3-2-4-8(12)9(7)11-10(6)13/h2-5,12H,1H3,(H,11,13)

InChI Key

GODHBZSNKYNBID-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CC=C2)O)NC1=O

Canonical SMILES

CC1=CC2=C(C(=CC=C2)O)NC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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